Diacetylfecapentaene-12

Solubility Enhancement In Vivo Dosing Carcinogenicity Studies

Diacetylfecapentaene-12 (DAFP-12; CAS 120789-74-4), also known as fecapentaene-12 diacetate, is a synthetic diacetyl ester derivative of the naturally occurring fecal mutagen fecapentaene-12 (FP-12). It belongs to the polyene class of glyceryl enol ethers.

Molecular Formula C19H26O5
Molecular Weight 334.4 g/mol
CAS No. 120789-74-4
Cat. No. B037929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetylfecapentaene-12
CAS120789-74-4
SynonymsDAFP-12
diacetylfecapentaene-12
fecapentaene-12 diacetate
Molecular FormulaC19H26O5
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCC=CC=CC=CC=CC=COCC(COC(=O)C)OC(=O)C
InChIInChI=1S/C19H26O5/c1-4-5-6-7-8-9-10-11-12-13-14-22-15-19(24-18(3)21)16-23-17(2)20/h5-14,19H,4,15-16H2,1-3H3/b6-5-,8-7-,10-9-,12-11-,14-13-/t19-/m0/s1
InChIKeyKTCJVVVGQCNQPV-RKPGXGCGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diacetylfecapentaene-12 (CAS 120789-74-4) Procurement and Differentiation Guide


Diacetylfecapentaene-12 (DAFP-12; CAS 120789-74-4), also known as fecapentaene-12 diacetate, is a synthetic diacetyl ester derivative of the naturally occurring fecal mutagen fecapentaene-12 (FP-12) [1]. It belongs to the polyene class of glyceryl enol ethers. DAFP-12 was specifically synthesized to investigate the impact of diol esterification on the physicochemical properties and tumorigenic potential of the parent compound [2]. Its primary research application lies in carcinogenesis and mutagenesis studies, where it serves as a tool to dissect the relationship between the chemical structure and biological activity of fecapentaenes [3].

Why Diacetylfecapentaene-12 Cannot Be Simply Substituted by In-Class Analogs


Despite sharing a core polyene structure, fecapentaene derivatives exhibit profound differences in solubility, stability, and bioactivity that preclude simple interchange. For instance, the parent diol fecapentaene-12 (FP-12) is a potent direct-acting mutagen with a specific stereochemical configuration, whereas the synthetic methoxy analog MFP-12 is approximately 20 times more mutagenic [1]. Conversely, diacetylfecapentaene-12 was engineered to improve solubility and demonstrated a complete lack of tumor-initiating activity in vivo, a critical functional divergence from both the parent compound and positive controls like DMBA [2]. Substituting DAFP-12 with another fecapentaene based solely on structural similarity would introduce uncontrolled variables in solubility, dose-exposure relationships, and biological endpoint interpretation, thereby compromising experimental reproducibility.

Quantitative Differentiation Evidence for Diacetylfecapentaene-12 Procurement Decisions


Enhanced DMSO Solubility Compared to the Parent Diol Fecapentaene-12 (FP-12)

Acetylation of the diol moiety in FP-12 to form the diacetate ester DAFP-12 results in a significant improvement in solubility in dimethylsulfoxide (DMSO). This enhancement was a primary design goal, enabling in vivo carcinogenicity studies to be conducted at higher molar doses than were achievable with the poorly soluble parent compound [1]. A direct comparison study confirmed that the diacetyl diester was more soluble than the parent diol in the solvents relevant to biological testing [2].

Solubility Enhancement In Vivo Dosing Carcinogenicity Studies

Absence of Tumor-Initiating Activity in SENCAR Mouse Skin Painting Model Contrasts with Potent Carcinogen DMBA

In a standardized two-stage skin carcinogenesis protocol, diacetylfecapentaene-12 (DAFP-12) was evaluated for tumor-initiating activity in SENCAR mice. Following topical application of DAFP-12 (with or without vitamin E as stabilizer) twice weekly for 5 weeks, and subsequent promotion with TPA for up to 25 weeks, the papilloma incidence in DAFP-12-treated animals did not differ significantly from vehicle (DMSO) controls [1]. This null effect stands in stark contrast to the positive control group.

Tumor Initiation SENCAR Mice Carcinogenicity Bioassay

Decomposition Kinetics Comparable to Parent FP-12 Despite Esterification

A key quality control study established that synthetic fecapentaene-12 (FP-12) decomposes extremely rapidly in solution, with apparent half-lives as short as 15 minutes under customary dosing conditions [1]. Despite the improved solubility offered by acetylation, the diacetyl diester DAFP-12 exhibited decomposition rates in the presence and absence of the radical chain-breaking antioxidant vitamin E that were similar to those of unesterified FP-12 [1]. Both compounds require rigorous protection from air, light, nucleophiles, and acids, as well as quality control measures to verify the integrity of dosing solutions.

Chemical Stability Decomposition Half-Life Sample Handling

Structural Basis for Divergent Mutagenicity: Esterification Blocks Proximate Mutagenic Functionality

The parent compound FP-12 is a potent direct-acting mutagen, producing 1000–2000 TA100 revertants per microgram in the Ames/Salmonella test system, and causes DNA interstrand cross-links at 2 µM, single-strand breaks at 5 µM, and DNA-protein cross-links at 10 µM in cultured human fibroblasts [1][2]. The free diol moiety is hypothesized to be a critical determinant of this genotoxicity. DAFP-12, by capping both hydroxyl groups as acetate esters, eliminates the free diol functionality. Consequently, in the SENCAR mouse skin painting assay, DAFP-12 produced no significant tumor initiation, consistent with the esterification ablating the structural features required for DNA-reactive genotoxicity in vivo [3].

Structure-Activity Relationship Mutagenicity DNA Damage

Optimal Application Scenarios for Diacetylfecapentaene-12 Based on Quantitative Differentiation


Definitive Negative Control Compound for Murine Skin Tumor Initiation Studies

Based on the direct evidence that DAFP-12 produces no significant tumor initiation in SENCAR mice (papilloma incidence equivalent to vehicle), while the positive control DMBA yields an average of 23 papillomas per animal under identical protocol conditions [1], DAFP-12 is optimally deployed as a structurally matched negative control in two-stage skin carcinogenesis experiments. This is particularly valuable when researchers require a fecapentaene-class compound that lacks tumor-initiating activity to control for any scaffold-specific effects unrelated to genotoxicity.

High-Concentration In Vivo Dosing Studies Requiring Enhanced Solubility

The several-fold improvement in DMSO solubility of DAFP-12 over FP-12, as documented in comparative solubility assessments [1], makes it the preferred form for experiments requiring high molar concentrations of a fecapentaene scaffold. This property was explicitly exploited to administer higher doses in SENCAR mouse skin painting studies than were feasible with the underivatized parent diol [2]. Researchers designing dose-response studies with the polyene backbone should procure DAFP-12 when solubility-limited dosing of FP-12 would constrain the experimental design.

Structure-Activity Relationship (SAR) Probe for Diol-Dependent Genotoxicity

The functional ablation of tumor-initiating activity upon diol acetylation provides a powerful SAR tool. In vitro, FP-12 causes DNA interstrand cross-links at 2 µM, single-strand breaks at 5 µM, and DNA-protein cross-links at 10 µM in human fibroblasts [1]. DAFP-12, where both hydroxyls are capped as acetate esters, lacks tumor-initiating activity in vivo [2]. This pair can be used in parallel to isolate the contribution of the free diol moiety to each specific DNA damage endpoint, distinguishing it from polyene backbone effects alone.

Protocol Development and Validation for Fecapentaene Handling and Stability

Since DAFP-12 and FP-12 share nearly identical decomposition kinetics (half-lives as short as 15 min in air-exposed solutions) and respond similarly to vitamin E stabilization [1], DAFP-12 can serve as a surrogate for developing and validating sample handling protocols, HPLC-based quality control methods, and stability-indicating assays. This allows laboratories to optimize their workflows without consuming the more genotoxically hazardous parent compound FP-12 during method development.

Quote Request

Request a Quote for Diacetylfecapentaene-12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.